

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1593059

[Get Quote](#)

An In-depth Technical Guide to **2-Hydroxy-4-(trifluoromethyl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde, is a pivotal building block in modern organic synthesis and medicinal chemistry. The presence of three distinct functional moieties—a hydroxyl group, an aldehyde, and an electron-withdrawing trifluoromethyl group—on a benzene ring imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, safety protocols, and applications, offering field-proven insights for professionals in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its application in experimental work, influencing everything from solvent selection to reaction setup and purification strategies. **2-Hydroxy-4-(trifluoromethyl)benzaldehyde** is typically a solid at room temperature.^[1]

Table 1: Key Physical and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	2-hydroxy-4-(trifluoromethyl)benzaldehyde	[2][3]
CAS Number	58914-34-4	[1][2][4]
Molecular Formula	C ₈ H ₅ F ₃ O ₂	[2][5]
Molecular Weight	190.12 g/mol	[1][2]
Physical Form	Solid or Semi-Solid	[1]
Purity	Typically ≥95-97%	[1][3]
InChI Key	YHYNJGHMBMXAFB-UHFFFAOYSA-N	[2][3]
Canonical SMILES	<chem>C1=CC(=C(C=C1C(F)(F)F)O)C=O</chem>	[2][3]
Synonyms	4-(Trifluoromethyl)salicylaldehyde, 2-Formyl-5-(trifluoromethyl)phenol	[2][3][4]

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect significantly influences the properties of the entire molecule. For instance, it increases the acidity of the phenolic hydroxyl group and enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key reason for its utility in synthesizing complex molecular architectures.[6][7]

Analytical Characterization: A Spectroscopic Profile

Unambiguous characterization is a cornerstone of chemical research. Spectroscopic methods provide a detailed fingerprint of **2-Hydroxy-4-(trifluoromethyl)benzaldehyde**, allowing for structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

- ^1H NMR (Proton NMR): The proton spectrum provides information on the number and electronic environment of hydrogen atoms. Key expected signals include:
 - An aldehyde proton ($-\text{CHO}$) resonance, typically a singlet, shifted significantly downfield (δ 9-10 ppm) due to the deshielding effect of the carbonyl group.[\[8\]](#)
 - A phenolic hydroxyl ($-\text{OH}$) proton, which can be a broad singlet and its chemical shift can vary depending on the solvent and concentration.
 - Aromatic protons on the benzene ring, appearing in the δ 6.5-8.5 ppm region.[\[8\]](#) The specific splitting pattern (coupling) will depend on their relative positions.
- ^{13}C NMR (Carbon NMR): This technique maps the carbon skeleton.
 - The carbonyl carbon of the aldehyde is highly deshielded, appearing around δ 190 ppm.[\[9\]](#)
 - The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[\[9\]](#)
 - Aromatic carbons will resonate in the typical range of δ 120-160 ppm.
- ^{19}F NMR (Fluorine NMR): This is particularly useful for fluorinated compounds. A single resonance is expected for the $-\text{CF}_3$ group, typically observed between δ -60 to -65 ppm.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

- A strong, sharp absorption band corresponding to the $\text{C}=\text{O}$ (carbonyl) stretch of the aldehyde is expected around 1700 cm^{-1} .[\[9\]](#)
- A broad O-H (hydroxyl) stretching band will be present, typically in the range of $3200\text{-}3600\text{ cm}^{-1}$.

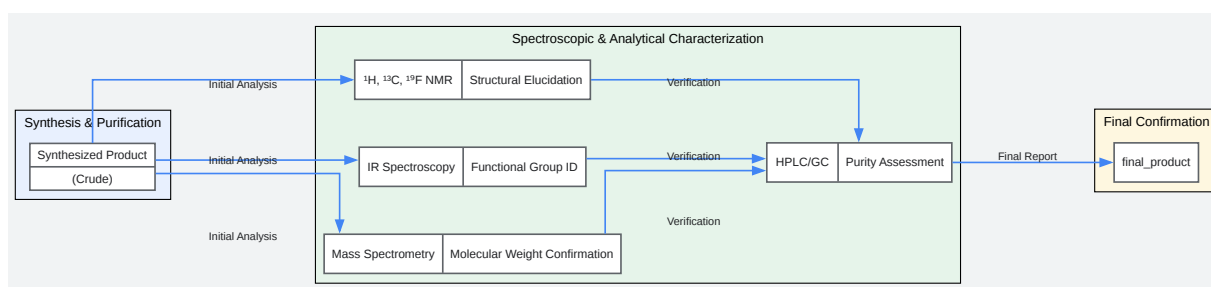
- C-F stretching bands for the trifluoromethyl group will appear in the fingerprint region, usually between 1100-1350 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For $\text{C}_8\text{H}_5\text{F}_3\text{O}_2$, the expected molecular ion peak $[\text{M}]^+$ would be approximately 190.02 g/mol .[2]

Diagram 1: General Analytical Workflow

This diagram illustrates a standard workflow for the complete analytical confirmation of **2-Hydroxy-4-(trifluoromethyl)benzaldehyde**'s identity and purity.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural and purity validation of the synthesized compound.

Safety, Handling, and Storage Protocols

Due to its chemical nature, **2-Hydroxy-4-(trifluoromethyl)benzaldehyde** requires careful handling to minimize risk to personnel. It is classified as causing skin and serious eye irritation,

and may cause respiratory irritation.[2][10] It can also be harmful if swallowed, inhaled, or in contact with skin.[2][10]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety system relies on multiple layers of protection.

- **Engineering Controls:** All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11]
- **Eye Protection:** Wear chemical safety goggles or a face shield.[10]
- **Skin Protection:** Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to protect against skin contact.[10][12]
- **Respiratory Protection:** If working outside a fume hood or if aerosol generation is possible, a NIOSH-approved respirator is required.

Step-by-Step Handling and First Aid

- **Handling:** Avoid direct contact with the substance.[10] Prevent the formation of dust or aerosols.[11] Wash hands thoroughly after handling.[13]
- **Skin Contact:** Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[10]
- **Eye Contact:** Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
- **Inhalation:** Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]
- **Ingestion:** Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[10]

Storage Requirements

Proper storage is critical to maintain the compound's integrity and ensure safety.

- Store in a cool, dry, and well-ventilated area.[\[10\]](#)
- Keep the container tightly closed to prevent moisture and air exposure.[\[10\]](#)[\[13\]](#)
- The compound is noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[\[1\]](#)[\[10\]](#)

Diagram 2: Laboratory Safety Workflow

This workflow outlines the critical decision points and actions for safely handling chemical reagents like **2-Hydroxy-4-(trifluoromethyl)benzaldehyde**.dot digraph "Safety_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

```
start [label="Begin Work with\n2-Hydroxy-4-(trifluoromethyl)benzaldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_check [label="Verify PPE is Worn\n(Goggles, Gloves, Lab Coat)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; fume_hood [label="Work Inside a\nCertified Fume Hood?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; proceed [label="Proceed with\nExperiment", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; spill [label="Spill or Exposure?", shape=diamond, fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; cleanup [label="Follow Spill\nCleanup Protocol", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; first_aid [label="Administer First Aid\n& Seek Medical Help", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; storage [label="Store Properly\n(Cool, Dry, Inert Gas)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; end [label="Work Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
```

```
start -> ppe_check; ppe_check -> fume_hood; fume_hood -> proceed [label="Yes"]; fume_hood -> end [label="No (Re-evaluate task)"]; proceed -> spill; spill -> cleanup [label="Spill"]; spill -> first_aid [label="Exposure"]; spill -> storage [label="No Incident"]; cleanup -> storage; first_aid -> end; storage -> end; }
```

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | 58914-34-4 [sigmaaldrich.com]
- 2. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | C₈H₅F₃O₂ | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bocsci.com [bocsci.com]
- 4. 58914-34-4 Cas No. | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. nbinnco.com [nbinnco.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Hydroxy-4-(trifluoromethyl)benzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593059#2-hydroxy-4-trifluoromethyl-benzaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com